molecular formula C9H15NO3 B2486072 Methyl 3-(2-oxopiperidin-1-yl)propanoate CAS No. 77499-54-8

Methyl 3-(2-oxopiperidin-1-yl)propanoate

Cat. No.: B2486072
CAS No.: 77499-54-8
M. Wt: 185.223
InChI Key: VTIZTXIWCPAGNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method involves the esterification of 3-(2-oxopiperidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopiperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives .

Scientific Research Applications

Methyl 3-(2-oxopiperidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-oxopiperidin-1-yl)propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(2-oxopiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)5-7-10-6-3-2-4-8(10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIZTXIWCPAGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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